molecular formula C14H9ClN2OS2 B5178127 3-(3-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5178127
M. Wt: 320.8 g/mol
InChI Key: FJHJFQPQHKNBMU-XYOKQWHBSA-N
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Description

3-(3-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as CPMT, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinones, which have been extensively studied for their pharmacological properties. CPMT has gained attention due to its promising anti-inflammatory, anti-tumor, and anti-diabetic activities.

Mechanism of Action

The exact mechanism of action of CPMT is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. CPMT has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CPMT has been shown to have various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. CPMT has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. It also has antioxidant activity and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

CPMT has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification. It has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-diabetic agent. However, there are also limitations to using CPMT in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Its toxicity profile and pharmacokinetics also need to be further investigated.

Future Directions

There are several future directions for the research of CPMT. One direction is to further investigate its mechanism of action and signaling pathways. This will help to understand how CPMT exerts its pharmacological effects and identify potential therapeutic targets. Another direction is to investigate its toxicity profile and pharmacokinetics. This will help to determine its safety and efficacy in humans. Additionally, the development of CPMT derivatives with improved pharmacological properties is another potential future direction. Overall, CPMT has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of CPMT involves the condensation of 3-chlorobenzaldehyde and 2-thioxothiazolidin-4-one with pyrrole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction yields CPMT as a yellow solid with a melting point of 230-232°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

CPMT has been extensively studied for its pharmacological properties. It has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-diabetic agent. CPMT has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. CPMT has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-9-3-1-5-11(7-9)17-13(18)12(20-14(17)19)8-10-4-2-6-16-10/h1-8,16H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHJFQPQHKNBMU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CN3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=CN3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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